molecular formula C23H31N5O4S B1194903 Glisamuride CAS No. 52430-65-6

Glisamuride

Cat. No. B1194903
CAS RN: 52430-65-6
M. Wt: 473.6 g/mol
InChI Key: UIXYQZIHFQKFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glisamuride is a second-generation sulfonylurea with antihyperglycemic activity. Like other larger sulfonylurea compounds, glisamuride appears to exert greater binding affinity for peroxisome proliferator-activated receptor gamma (PPARgamma) agonistic activity among most of the first and second-generation agents.

Scientific Research Applications

GLIS Proteins in Stem Cell Research

  • GLIS1 in Pluripotency Induction : GLIS1 is noted for its role in multi-level epigenetic and metabolic remodeling in stem cells, facilitating the induction of pluripotency. It aids in reprogramming senescent cells and improving genome stability, particularly during early phases of reprogramming (Li et al., 2020).

  • GLIS1-3 in Stem and Progenitor Cell Differentiation : The GLI-similar (GLIS) transcription factors, including GLIS1, GLIS2, and GLIS3, are implicated in reprogramming and differentiation of various stem and progenitor cell populations. GLIS1, in particular, significantly enhances the efficiency of generating induced pluripotent stem cells (iPSCs) from somatic cells (Scoville et al., 2017).

  • GLIS Proteins in Cellular Reprogramming : The family of GLIS proteins, specifically hGlis1-3, has shown differential involvement in the cellular reprogramming of human somatic cells. This highlights their potential in developing new reprogramming strategies using Glis family proteins (Lee et al., 2017).

  • GLIS1 in Direct Reprogramming of Somatic Cells : GLIS1, when expressed with other transcription factors, enhances the generation of iPSCs from both mouse and human fibroblasts. This demonstrates its effective role in direct reprogramming of somatic cells during iPSC generation (Maekawa et al., 2011).

properties

CAS RN

52430-65-6

Product Name

Glisamuride

Molecular Formula

C23H31N5O4S

Molecular Weight

473.6 g/mol

IUPAC Name

1-methyl-3-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-1-pyridin-2-ylurea

InChI

InChI=1S/C23H31N5O4S/c1-17-6-10-19(11-7-17)26-22(29)27-33(31,32)20-12-8-18(9-13-20)14-16-25-23(30)28(2)21-5-3-4-15-24-21/h3-5,8-9,12-13,15,17,19H,6-7,10-11,14,16H2,1-2H3,(H,25,30)(H2,26,27,29)

InChI Key

UIXYQZIHFQKFOZ-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N(C)C3=CC=CC=N3

Canonical SMILES

CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N(C)C3=CC=CC=N3

Other CAS RN

74680-07-2

synonyms

HB 180

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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